2-Acetyl-1-pyrroline is a heterocyclic aromatic compound known for its potent, pleasant aroma, often described as "popcorn", "roasty", or "nutty". [, , ] It is a significant aroma compound found naturally in various food sources, particularly aromatic rice varieties like Basmati and Jasmine. [, , , , ] Beyond rice, it is present in other grains (wheat, rye), fruits (Pandan leaves), and even fermented products like cocoa. [, , , , ] Its presence significantly influences the sensory qualities and consumer preference for these food products. [, ] In scientific research, 2-acetyl-1-pyrroline is investigated for its role in food flavor, aroma development, genetic and environmental factors influencing its biosynthesis, and its potential application in flavor enhancement. [, , , , ]
Several synthetic pathways have been developed for producing 2-acetyl-1-pyrroline. A novel method involves deprotonation of a vicinal diimine followed by alkylation with an N,N-diprotected ω-bromoalkylamine. Deprotection and intramolecular transimination of the intermediate, followed by acidic workup, yields 2-acetyl-1-pyrroline. [] Another approach focuses on a four-step reaction sequence starting from the N-shielded cyclic α-amino acid L-proline. Conversion to the N-shielded 2-acetyl derivative, removal of the shielding group, and spontaneous oxidation in an aqueous solution at pH 7.0 yields 2-acetyl-1-pyrroline (43% yield based on L-proline). []
In aromatic rice, the biosynthesis of 2-acetyl-1-pyrroline is linked to a mutation in the gene encoding betaine aldehyde dehydrogenase 2 (BADH2). [, , , ] This enzyme typically converts γ-aminobutyraldehyde (GABald) to γ-aminobutyric acid (GABA). The mutation in BADH2 in aromatic rice varieties leads to a build-up of GABald. This surplus GABald is then spontaneously converted to Δ1-pyrroline, which subsequently reacts with methylglyoxal to form 2-acetyl-1-pyrroline. [, , ] Environmental factors, like temperature and salt stress, can also influence the activity of enzymes involved in this pathway, impacting the final 2-acetyl-1-pyrroline content. [, ]
2-acetyl-1-pyrroline is a volatile compound, contributing to its perception as an aroma. [, ] It possesses a low odor threshold, meaning it can be detected at very low concentrations. [] Studies have shown its content in various foods ranges from nanograms to micrograms per gram. [, , , ] Its physical state, boiling point, and other specific physical and chemical properties were not detailed in the provided papers.
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